![molecular formula C18H22N4OS B2981211 N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide CAS No. 941999-58-2](/img/structure/B2981211.png)

N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

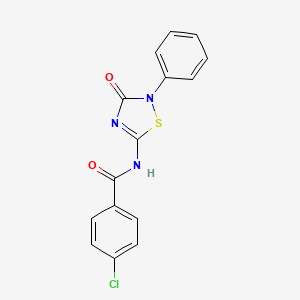

“N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide” is a chemical compound with potential applications in various fields of research and industry . It is a derivative of 1,2,4-triazole thioether and thiazolo [3,2-b]-1,2,4-triazole .

Synthesis Analysis

The synthesis of such compounds involves a molecular hybridization strategy . A total of 52 novel 1,2,4-triazole thioether and thiazolo [3,2-b]-1,2,4-triazole derivatives bearing the 6-fluoroquinazolinyl moiety were designed, synthesized, and evaluated as antimicrobial agents in agriculture .Molecular Structure Analysis

The molecular structures of similar compounds were confirmed via the single-crystal X-ray diffraction method . The structures of the derivatives were also confirmed by the 1 H-NMR, 13 C-NMR, 2D NMR and LC-MS .Chemical Reactions Analysis

These compounds were evaluated as antimicrobial agents in agriculture based on the molecular hybridization strategy . Some of the target compounds possessed excellent antibacterial activities in vitro against the pathogen Xanthomonas oryzae pv. oryzae (Xoo) .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined by various methods such as 1H NMR, 13C NMR, and X-ray analysis .Aplicaciones Científicas De Investigación

Antiallergic and Anti-inflammatory Properties

Research into compounds structurally related to N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide, particularly those containing thiazole and triazole moieties, has shown promising antiallergic and anti-inflammatory activities. For instance, a study on N-(4-substituted-thiazolyl)oxamic acid derivatives revealed significant antiallergy activity in rat models, surpassing the efficacy of known antiallergic agents like disodium cromoglycate (Hargrave, Hess, & Oliver, 1983). Such findings underscore the potential of thiazole-based compounds in developing new antiallergic therapies.

Anticancer Potential

Thiazolide derivatives, including those structurally akin to N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide, have shown effectiveness against various cancer cell lines. A study highlighted the synthesis and in vitro evaluation of thiazolo[3,2-b][1,2,4]triazole-6-ones as potential anticancer agents. Certain derivatives exhibited significant activity against cancer cell lines without harming normal somatic cells, indicating their potential as selective anticancer therapies (Holota et al., 2021).

Antimicrobial and Antifungal Efficacy

Compounds with thiazole and triazole frameworks have demonstrated antimicrobial and antifungal properties. A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal species. Some derivatives displayed significant antimicrobial activity, surpassing standard antibiotics in efficacy (Althagafi, El‐Metwaly, & Farghaly, 2019). This suggests the potential of thiazole-based compounds in addressing resistant microbial strains.

Neuroprotective Effects

Studies on derivatives of thiazole and related compounds have also indicated potential neuroprotective effects. For example, 2-aminothiazoles and 2-thiazolecarboxamides possessing a basic moiety at the C-2 position of the thiazole ring showed promising anti-anoxic activity in mouse models, indicating their potential in treating neurodegenerative diseases (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).

Mecanismo De Acción

Target of Action

N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide, also known as 2,2-dimethyl-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide, is a compound that has been studied for its potential anticancer properties It is suggested that the compound may interact with topoisomerase 1 (top1), a crucial enzyme involved in dna replication and transcription .

Mode of Action

The compound’s interaction with its targets results in the inhibition of the enzymatic activity of Top1 . This inhibition disrupts the normal process of DNA replication and transcription, leading to cell cycle arrest and apoptosis, particularly in cancer cells .

Biochemical Pathways

The compound’s interaction with Top1 affects the DNA replication and transcription pathways. By inhibiting Top1, the compound prevents the unwinding of DNA strands, a necessary step for DNA replication and transcription. This disruption can lead to DNA damage, cell cycle arrest, and ultimately, cell death .

Pharmacokinetics

It is suggested that the compound exhibits potent anticancer properties at a concentration of 10 μm , indicating that it may have favorable bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of DNA replication and transcription, leading to DNA damage, cell cycle arrest, and apoptosis . These effects are particularly pronounced in cancer cells, suggesting that the compound may have potential as an anticancer agent .

Direcciones Futuras

The current study will provide useful guidance for the rational design of more efficient agricultural antimicrobial agents using the thiazolo [3,2-b]-1,2,4-triazole derivatives bearing the 6-fluoroquinazolinyl moiety as lead compounds . These compounds have potential applications in various fields of research and industry .

Propiedades

IUPAC Name |

2,2-dimethyl-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4OS/c1-12-7-5-6-8-14(12)15-20-17-22(21-15)13(11-24-17)9-10-19-16(23)18(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKNATGFDCWWDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2981129.png)

![1-[[1-[(3,5-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B2981131.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2981132.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2981142.png)

![(E)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2981145.png)